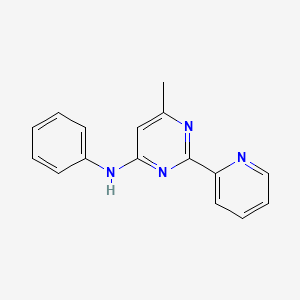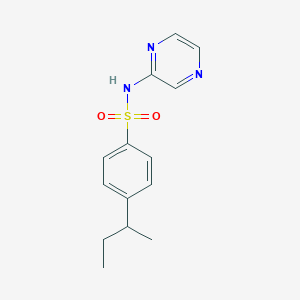![molecular formula C15H14BrClN2O B7463385 5-bromo-2-chloro-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B7463385.png)
5-bromo-2-chloro-N-[4-(dimethylamino)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-chloro-N-[4-(dimethylamino)phenyl]benzamide, also known as BDCRB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BDCRB belongs to the class of benzamides and has shown potential as an anti-cancer agent. In
Mécanisme D'action
The mechanism of action of 5-bromo-2-chloro-N-[4-(dimethylamino)phenyl]benzamide is not fully understood. However, it has been suggested that 5-bromo-2-chloro-N-[4-(dimethylamino)phenyl]benzamide inhibits the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. This leads to the accumulation of DNA damage and ultimately cell death. 5-bromo-2-chloro-N-[4-(dimethylamino)phenyl]benzamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-bromo-2-chloro-N-[4-(dimethylamino)phenyl]benzamide has been shown to have both biochemical and physiological effects. Biochemically, 5-bromo-2-chloro-N-[4-(dimethylamino)phenyl]benzamide has been shown to inhibit the activity of PARP, which leads to the accumulation of DNA damage and ultimately cell death. Physiologically, 5-bromo-2-chloro-N-[4-(dimethylamino)phenyl]benzamide has been shown to inhibit the proliferation of cancer cells, induce cell cycle arrest and apoptosis, and have anti-inflammatory and anti-oxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-bromo-2-chloro-N-[4-(dimethylamino)phenyl]benzamide in lab experiments is its potential as an anti-cancer agent. It has been shown to inhibit the proliferation of cancer cells in various types of cancer, making it a promising candidate for cancer treatment. Another advantage is its potential as a radiosensitizer, which can enhance the effectiveness of radiation therapy in cancer treatment. However, one limitation of using 5-bromo-2-chloro-N-[4-(dimethylamino)phenyl]benzamide in lab experiments is its toxicity. It has been shown to be toxic to normal cells at high concentrations, which may limit its use in cancer treatment.
Orientations Futures
There are several future directions for 5-bromo-2-chloro-N-[4-(dimethylamino)phenyl]benzamide. One direction is to further investigate its mechanism of action and identify potential targets for cancer treatment. Another direction is to develop more potent and selective PARP inhibitors based on the structure of 5-bromo-2-chloro-N-[4-(dimethylamino)phenyl]benzamide. Additionally, future studies could focus on optimizing the dosing and administration of 5-bromo-2-chloro-N-[4-(dimethylamino)phenyl]benzamide to minimize toxicity and maximize efficacy in cancer treatment. Finally, 5-bromo-2-chloro-N-[4-(dimethylamino)phenyl]benzamide could be studied in combination with other anti-cancer agents to determine if it has synergistic effects.
Méthodes De Synthèse
5-bromo-2-chloro-N-[4-(dimethylamino)phenyl]benzamide can be synthesized using a multi-step process. The first step involves the reaction of 4-dimethylaminobenzaldehyde with 5-bromo-2-chlorobenzoic acid in the presence of a base, such as potassium carbonate, to form 5-bromo-2-chloro-N-(4-dimethylaminobenzylidene)benzoic acid. The second step involves the reaction of the intermediate product with thionyl chloride to form 5-bromo-2-chloro-N-[4-(dimethylamino)phenyl]benzamide.
Applications De Recherche Scientifique
5-bromo-2-chloro-N-[4-(dimethylamino)phenyl]benzamide has been studied extensively for its potential as an anti-cancer agent. It has been shown to inhibit the proliferation of cancer cells in various types of cancer, including breast, lung, and colon cancer. 5-bromo-2-chloro-N-[4-(dimethylamino)phenyl]benzamide has also been studied for its potential as a radiosensitizer, which can enhance the effectiveness of radiation therapy in cancer treatment. In addition, 5-bromo-2-chloro-N-[4-(dimethylamino)phenyl]benzamide has been shown to have anti-inflammatory and anti-oxidant properties.
Propriétés
IUPAC Name |
5-bromo-2-chloro-N-[4-(dimethylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClN2O/c1-19(2)12-6-4-11(5-7-12)18-15(20)13-9-10(16)3-8-14(13)17/h3-9H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRPLVZZSMTYGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-chloro-N-[4-(dimethylamino)phenyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-methylsulfonylprop-2-enenitrile](/img/structure/B7463305.png)
![1-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]pyrrole-2-carboxamide](/img/structure/B7463313.png)
![2-[4-(1-benzothiophen-3-ylmethyl)piperazin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B7463314.png)
![2-ethoxy-N,N-dimethyl-5-[[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino]benzenesulfonamide](/img/structure/B7463322.png)
![N-[2-(2-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B7463330.png)
![Methyl 2-[[4-(pyrazol-1-ylmethyl)phenyl]methylamino]benzoate](/img/structure/B7463331.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-8-nitroisoquinolin-5-amine](/img/structure/B7463342.png)
![Methyl 2-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]benzoate](/img/structure/B7463348.png)
![3-Methylsulfanyl-1-oxopyrido[1,2-c]pyrimidine-4-carbonitrile](/img/structure/B7463352.png)
![[1-(2-Fluoroanilino)-1-oxopropan-2-yl] 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylate](/img/structure/B7463375.png)
![4-[2-[2-[[1-(Difluoromethyl)imidazol-2-yl]methylsulfanyl]-4-oxoquinazolin-3-yl]ethyl]benzenesulfonamide](/img/structure/B7463378.png)

![2,4,6-trimethyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide](/img/structure/B7463401.png)
